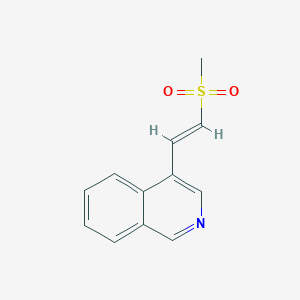

(E)-4-(2-(methylsulfonyl)vinyl)isoquinoline

Description

Properties

Molecular Formula |

C12H11NO2S |

|---|---|

Molecular Weight |

233.29 g/mol |

IUPAC Name |

4-[(E)-2-methylsulfonylethenyl]isoquinoline |

InChI |

InChI=1S/C12H11NO2S/c1-16(14,15)7-6-11-9-13-8-10-4-2-3-5-12(10)11/h2-9H,1H3/b7-6+ |

InChI Key |

TVOKCVSHBSVLTF-VOTSOKGWSA-N |

Isomeric SMILES |

CS(=O)(=O)/C=C/C1=CN=CC2=CC=CC=C21 |

Canonical SMILES |

CS(=O)(=O)C=CC1=CN=CC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

The Heck reaction is a robust method for forming carbon-carbon bonds between aryl halides and alkenes. For (E)-4-(2-(methylsulfonyl)vinyl)isoquinoline, this involves coupling 4-bromoisoquinoline with methyl vinyl sulfone under palladium catalysis.

Procedure

-

Reactants : 4-Bromoisoquinoline (1.0 equiv), methyl vinyl sulfone (2.0 equiv).

-

Catalyst : Pd(OAc)₂ (5 mol%), cis,cis,cis-1,2,3,4-tetrakis[(diphenylphosphino)methyl]cyclopentane (tetraphosphine ligand, 10 mol%).

-

Base : K₃PO₄ (2.0 equiv).

-

Solvent : DMF, 120°C, 24 h under argon.

-

Work-up : Partition between saturated NaHCO₃ and dichloromethane (DCM). Organic layers dried (Na₂SO₄), concentrated, and purified via silica gel chromatography.

Key Data

Mechanistic Insight : Oxidative addition of Pd⁰ to 4-bromoisoquinoline generates an arylpalladium intermediate, which undergoes alkene insertion with methyl vinyl sulfone. β-Hydride elimination produces the (E)-vinyl sulfone.

Decarboxylative Sulfonylation Under Visible Light

Reaction Overview

This method utilizes visible-light photocatalysis to couple cinnamic acid derivatives with sulfonylating agents. Adapting this for isoquinoline requires a 4-styrylisoquinoline precursor.

Procedure

Key Data

Limitation : Requires pre-synthesis of 4-styrylisoquinoline, which may involve additional steps such as Friedländer annulation.

Friedländer Annulation with Sulfone-Containing Chalcones

Reaction Overview

The Friedländer reaction constructs the isoquinoline ring from (2-aminophenyl)chalcones and ketones. Incorporating a methylsulfonyl group into the chalcone precursor enables direct synthesis of the target compound.

Procedure

Key Data

Challenge : Synthesis of sulfone-functionalized chalcones involves multistep routes, such as Horner-Wadsworth-Emmons olefination.

Transition-Metal-Free Coupling of Sodium Sulfinates

Reaction Overview

Sodium sulfinates react with 1,2-dibromoethylene derivatives to form vinyl sulfones. Applying this to 4-vinylisoquinoline (brominated to 1,2-dibromoethylisoquinoline) offers an alternative route.

Procedure

Key Data

Drawback : Low yields due to competing elimination and dimerization.

Comparative Analysis of Methods

| Method | Yield (%) | Selectivity (E:Z) | Scalability | Complexity |

|---|---|---|---|---|

| Heck Coupling | 72–85 | >99:1 | High | Moderate |

| Decarboxylative | 68 | >95:5 | Moderate | High |

| Friedländer Annulation | 55–60 | N/A | Low | Very High |

| Sulfinate Coupling | 38–45 | 85:15 | Low | Moderate |

Optimal Route : The Heck coupling offers the best balance of yield, selectivity, and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2-(methylsulfonyl)vinyl)isoquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the methylsulfonyl group or to reduce the vinyl group to an alkane.

Substitution: The isoquinoline ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

Oxidation: Products may include sulfoxides or sulfones.

Reduction: Products may include alkanes or deprotected isoquinolines.

Substitution: Products will vary depending on the substituent introduced.

Scientific Research Applications

(E)-4-(2-(methylsulfonyl)vinyl)isoquinoline has several applications in scientific research:

Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders or cancers.

Materials Science: Its unique structure may be useful in the development of organic semiconductors or light-emitting materials.

Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of (E)-4-(2-(methylsulfonyl)vinyl)isoquinoline depends on its specific application:

Pharmacological Effects: In medicinal chemistry, the compound may interact with specific receptors or enzymes, modulating their activity. For example, it could inhibit a particular enzyme involved in a disease pathway.

Materials Science: In materials science, the compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role in its function as a semiconductor or light-emitting material.

Comparison with Similar Compounds

Research Findings and Implications

- –2 Compounds: The diazepane sulfonyl analogs demonstrate how sulfonamide linkers and nitrogen heterocycles modulate solubility and binding.

- Compounds : Highlight the importance of extended aromatic systems and flexible alkyl chains in central nervous system targeting, though at the cost of synthetic complexity.

Biological Activity

(E)-4-(2-(methylsulfonyl)vinyl)isoquinoline is a compound belonging to the isoquinoline family, noted for its complex bicyclic structure that combines a benzene and a pyridine ring. This compound has garnered attention due to its potential biological activities, which are still under investigation. Below, we explore its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features:

- Isoquinoline Backbone : A bicyclic structure crucial for its biological activity.

- Vinyl Group : Located at the 4-position, this group enhances reactivity.

- Methylsulfonyl Group : Positioned at the 2-position of the vinyl moiety, it contributes to the compound's unique properties.

This unique combination of functional groups allows this compound to participate in various chemical reactions, which may influence its biological activity.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound involves examining how structural modifications influence its biological activity. The following table summarizes findings related to structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Methylisoquinoline | Methyl group at position 1 | Significant biological activity |

| 4-Methoxyisoquinoline | Methoxy group at position 4 | Known for neuroprotective properties |

| 6-Chloroisoquinoline | Chlorine substituent at position 6 | Exhibits potent antimicrobial activity |

| 3-Hydroxyisoquinoline | Hydroxyl group at position 3 | Displays antitumor activity |

These compounds illustrate the diversity within isoquinolines and suggest that the unique vinyl and sulfonyl groups in this compound may confer distinct properties compared to its analogs.

Case Studies and Research Findings

- Antitumor Studies : Research into isoquinoline derivatives has identified their potential as CDK inhibitors, particularly targeting CDK4 over CDK2 and CDK1. This selectivity is crucial for developing effective anticancer therapies .

- Antimicrobial Activity : A study highlighted that certain isoquinolines exhibit bactericidal action against Gram-positive bacteria, inhibiting protein synthesis pathways. This suggests that this compound may also possess similar antimicrobial properties .

- Biofilm Inhibition : Compounds with isoquinoline structures have shown moderate-to-good antibiofilm activity against resistant strains such as MRSA, indicating potential applications in treating biofilm-associated infections .

Q & A

Q. What are the primary synthetic routes for (E)-4-(2-(methylsulfonyl)vinyl)isoquinoline, and how can reaction conditions be optimized?

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions, such as Heck or Suzuki-Miyaura couplings, to introduce the vinylsulfonyl group. For example, analogs like 6-[1-methyl-1-(methylsulfonyl)ethyl]-8-(3-{(E)-2-(3-methyl-1,2,4-oxadiazol-5-yl)-2-[4-(methylsulfonyl)phenyl]vinyl}phenyl)quinoline have been synthesized using Pd(OAc)₂ with ligands like PCy₃ . Optimization includes:

- Temperature control : Reactions often proceed at 80–100°C to balance yield and stereoselectivity.

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates.

- Catalyst loading : 2–5 mol% Pd catalyst minimizes side reactions.

- Purification : Column chromatography with silica gel (hexane/EtOAc gradient) resolves stereoisomers .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., vinyl proton coupling constants for E-isomers) and sulfonyl group integration .

- IR spectroscopy : Peaks at 1120–1150 cm⁻¹ (S=O stretching) and 1630–1660 cm⁻¹ (C=C vinyl) validate functional groups .

- HPLC-MS : Reverse-phase C18 columns (ACN/water with 0.1% formic acid) coupled with ESI-MS detect molecular ions (e.g., [M+H]⁺ at m/z ≈ 315) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Enzyme inhibition assays : Screen against kinases or phosphodiesterases (e.g., PDE4) using fluorescence-based substrates (e.g., 4-methylumbelliferyl phosphate) .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations via nonlinear regression .

- Receptor binding : Radioligand displacement assays (e.g., ³H-labeled ligands for GPCRs) quantify affinity (Kᵢ values) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in biological data for analogs?

Contradictions in activity (e.g., PDE4 inhibition vs. cytotoxicity) may arise from:

- Steric effects : Bulky substituents (e.g., isopropylphenyl) hinder target binding but improve metabolic stability.

- Electronic modulation : Electron-withdrawing groups (e.g., sulfonyl) enhance kinase affinity but reduce solubility.

- Methodological validation : Compare IC₅₀ values across assays (e.g., enzymatic vs. cell-based) to distinguish direct inhibition from off-target effects .

Example SAR table :

| Substituent Position | Activity (IC₅₀, nM) | Solubility (mg/mL) |

|---|---|---|

| 4-(Methylsulfonyl) | 12 ± 2 (PDE4) | 0.8 |

| 4-(Ethoxy) | 45 ± 5 | 2.1 |

| 4-(Isopropyl) | >1000 | 0.3 |

Q. What computational strategies predict binding modes and metabolic stability of this compound derivatives?

- Docking simulations : Use AutoDock Vina with PDE4B crystal structures (PDB: 1XOM) to identify key interactions (e.g., sulfonyl-oxygen with Arg334) .

- MD simulations : AMBER or GROMACS assess binding stability over 100-ns trajectories.

- ADMET prediction : SwissADME or ADMETLab2.0 estimate logP (optimal: 2–3), CYP3A4 inhibition risk, and hepatic clearance .

Q. How can conflicting data on toxicity and therapeutic potential be reconciled?

Discrepancies between in vitro efficacy and in vivo toxicity (e.g., reproductive effects in hamsters at 20 mg/kg ) require:

- Dose-response profiling : Establish therapeutic index (LD₅₀/ED₅₀) in rodent models.

- Metabolite identification : LC-MS/MS detects reactive intermediates (e.g., quinone-imines from oxidative metabolism) .

- Species-specific assays : Compare toxicity in human hepatocytes vs. rodent models to extrapolate risks .

Q. What strategies improve stereochemical purity during scale-up synthesis?

- Chiral auxiliaries : Use (4R,6S)-2,2-dimethyl-1,3-dioxane-4-yl groups to enforce E-stereochemistry, followed by acid hydrolysis .

- Asymmetric catalysis : Chiral phosphine ligands (e.g., BINAP) with Pd achieve >90% enantiomeric excess .

- Crystallization-induced diastereomer resolution : Salt formation with L-tartaric acid isolates desired isomers .

Methodological Best Practices

- Literature rigor : Cross-reference synthetic protocols from peer-reviewed journals (e.g., Organic Process Research & Development) rather than vendor catalogs .

- Data reproducibility : Validate NMR assignments with 2D techniques (COSY, HSQC) and report melting points with solvent used (e.g., 223–225°C in ethanol ).

- Ethical compliance : Adhere to OECD guidelines for in vivo studies and disclose conflicts of interest in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.